molecular formula C21H26N4O6S2 B2377837 ethyl 2-(4-(N,N-dimethylsulfamoyl)benzamido)-3-(methylcarbamoyl)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate CAS No. 534558-67-3

ethyl 2-(4-(N,N-dimethylsulfamoyl)benzamido)-3-(methylcarbamoyl)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate

Cat. No.: B2377837
CAS No.: 534558-67-3
M. Wt: 494.58
InChI Key: RRKGQNWLHBBYIO-UHFFFAOYSA-N
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Description

This compound is a thieno[2,3-c]pyridine derivative characterized by a bicyclic heterocyclic core fused with a thiophene ring. Key functional groups include:

  • Methylcarbamoyl at position 3: A carbamate moiety that may influence solubility and metabolic stability.
  • Ethyl carboxylate at position 6: An ester group contributing to lipophilicity and bioavailability.

The molecular formula is inferred as C₂₃H₂₈N₄O₆S₂, with a molecular weight of approximately 544.7 g/mol.

Properties

IUPAC Name

ethyl 2-[[4-(dimethylsulfamoyl)benzoyl]amino]-3-(methylcarbamoyl)-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O6S2/c1-5-31-21(28)25-11-10-15-16(12-25)32-20(17(15)19(27)22-2)23-18(26)13-6-8-14(9-7-13)33(29,30)24(3)4/h6-9H,5,10-12H2,1-4H3,(H,22,27)(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRKGQNWLHBBYIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC2=C(C1)SC(=C2C(=O)NC)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-(4-(N,N-dimethylsulfamoyl)benzamido)-3-(methylcarbamoyl)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activity. This article delves into the biological activity of this compound, examining its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a thieno[2,3-c]pyridine core, which is known for its diverse biological activities. The presence of the sulfamoyl group is significant as it enhances the compound's ability to interact with biological targets.

Molecular Details

  • Molecular Formula : C₁₄H₁₈N₄O₃S
  • Molecular Weight : 342.39 g/mol
  • CAS Number : 1216488-74-2

Structural Characteristics

The structural configuration of this compound allows for intramolecular hydrogen bonding, which may influence its conformation and reactivity. The presence of functional groups such as the sulfamoyl and carbamoyl moieties suggests potential interactions with various biological receptors or enzymes.

The proposed mechanism of action for this compound involves binding to specific biological targets, potentially acting as an inhibitor or modulator in relevant biochemical pathways. The sulfamoyl group may facilitate binding through hydrogen bonding or ionic interactions, enhancing the compound's pharmacological profile.

Pharmacological Properties

Research indicates that compounds within the thieno[2,3-c]pyridine class exhibit a range of biological activities including:

  • Antitumor Activity : Some derivatives have shown promise as dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR), crucial enzymes in nucleotide synthesis and cancer cell proliferation .
  • Enzyme Inhibition : Ethyl derivatives have been studied for their ability to inhibit various kinases, which are pivotal in signaling pathways related to cancer and other diseases .

Case Studies and Experimental Findings

  • In Vitro Studies : A study evaluating similar thieno[2,3-c]pyridine compounds demonstrated significant inhibition of tumor cell lines at nanomolar concentrations, indicating potential antitumor efficacy .
  • Mechanistic Insights : Research on related compounds revealed that they could effectively inhibit PDGFRα kinase activity, leading to reduced tumor progression in xenograft models . This highlights the importance of further investigating the specific interactions of this compound with similar targets.

Potential Applications

Given its structural features and preliminary findings regarding biological activity, this compound may have applications in:

  • Cancer Therapy : Targeting specific pathways involved in tumor growth.
  • Enzyme Modulation : Acting as a selective inhibitor for various kinases involved in disease processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Functional Groups Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Yield (%)
Ethyl 2-(4-(N,N-dimethylsulfamoyl)benzamido)-3-(methylcarbamoyl)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate Thieno[2,3-c]pyridine 4-(N,N-Dimethylsulfamoyl)benzamido, methylcarbamoyl, ethyl carboxylate C₂₃H₂₈N₄O₆S₂ ~544.7 N/A N/A
2-[[4-(Dimethylsulfamoyl)benzoyl]amino]-N,6-dimethyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide Thieno[2,3-c]pyridine 4-(N,N-Dimethylsulfamoyl)benzamido, methylcarbamoyl, N,6-dimethyl C₂₀H₂₃N₅O₄S₂ 469.6 N/A N/A
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate Tetrahydroimidazo[1,2-a]pyridine Diethyl carboxylate, cyano, 4-nitrophenyl C₂₈H₂₆N₄O₇ 530.5 243–245 51
(2Z)-2-(2,4,6-Trimethylbenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile Thiazolo[3,2-a]pyrimidine Trimethylbenzylidene, cyano, 5-methylfuran C₂₀H₁₆N₄O₃S 386.4 243–246 68

Key Observations

Core Heterocyclic Systems: The target compound and its thieno[2,3-c]pyridine analog share a sulfur-containing bicyclic core, whereas others (e.g., tetrahydroimidazo[1,2-a]pyridine , thiazolo[3,2-a]pyrimidine ) feature nitrogen-rich fused rings. These differences influence electronic properties and binding affinities.

Functional Group Impact: Sulfonamide vs. Nitro/Cyano Groups: The 4-(N,N-dimethylsulfamoyl)benzamido group in the target compound may confer selective enzyme inhibition, contrasting with the electron-withdrawing nitro and cyano groups in analogs , which enhance electrophilic reactivity. Ester vs.

Synthetic Yields :

  • Thiazolo[3,2-a]pyrimidine derivatives are synthesized in 68% yield under mild conditions, whereas tetrahydroimidazo[1,2-a]pyridine requires longer reaction times (12 hours) with a lower yield (51%). This suggests the target compound’s synthesis may require optimized coupling reagents for sulfonamide formation.

Thermal Stability :

  • Compounds with fused aromatic systems (e.g., thiazolo[3,2-a]pyrimidine , tetrahydroimidazo[1,2-a]pyridine ) exhibit melting points above 240°C, indicating high thermal stability. The target compound’s melting point is likely comparable, though unconfirmed.

In contrast, cyano/nitro-substituted analogs may favor applications in materials science due to their electrophilic reactivity.

Research Findings and Implications

  • Safety Considerations: Thieno[2,3-c]pyridine derivatives are classified as laboratory chemicals , but the dimethylsulfamoyl group in the target compound may introduce unique toxicity profiles requiring further study.
  • Synthetic Challenges : The incorporation of multiple polar groups (e.g., sulfonamide, carbamate) necessitates careful solvent selection to avoid low yields observed in similar syntheses .

Q & A

Q. How can researchers design SAR studies to improve target selectivity?

  • SAR workflow :
  • Synthesize analogs with modifications at the benzamido (e.g., halogen substitution) or methylcarbamoyl positions.
  • Test analogs against panels of related enzymes (e.g., kinase isoforms) to identify selectivity drivers.
  • Use free-energy perturbation (FEP) calculations to rationalize affinity differences .

Data Contradiction Analysis

Q. Why do some studies report high synthetic yields (>70%) while others achieve <50%?

  • Critical factors :
  • Reagent quality : Impure sulfamoyl chloride derivatives reduce coupling efficiency.
  • Solvent choice : Polar aprotic solvents (e.g., DMF) improve solubility but may promote side reactions.
  • Workup procedures : Incomplete removal of unreacted intermediates during purification .

Q. How to reconcile conflicting bioactivity data in cell-based vs. enzyme assays?

  • Potential explanations :
  • Cell membrane permeability : The ester group may limit intracellular accumulation (confirmed via LC-MS quantification of intracellular levels).
  • Off-target effects : Use CRISPR-Cas9 knockout models to validate target specificity .

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